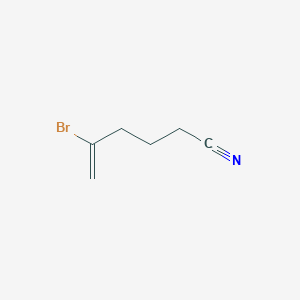
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound, also known as APTFE, belongs to the class of pyrrole derivatives and is widely used in various fields of research.
Mécanisme D'action
The mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is not fully understood. However, it is believed that 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone interacts with various biological molecules, including proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can lead to changes in the structure and function of these molecules, which can result in various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and phosphatases. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has also been shown to bind to DNA and RNA, which can affect gene expression and protein synthesis. In addition, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been shown to have anticancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is available in high purity and yield. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is also stable under various conditions, which makes it suitable for use in various experiments. However, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has some limitations, including its high cost and limited availability, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone. One direction is to further study its mechanism of action and its interactions with biological molecules. Another direction is to explore its potential applications in drug discovery and materials science. Additionally, research can be conducted to improve the synthesis method of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone and to reduce its cost. Overall, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has significant potential for various applications and warrants further research.
Méthodes De Synthèse
The synthesis of 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-(2,2,2-trifluoroethyl)pyrrole with hydroxylamine hydrochloride in the presence of sodium bicarbonate. This reaction yields 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone in high purity and yield. Other methods of synthesis include the reaction of 1-(2,2,2-trifluoroethyl)pyrrole with other amines or hydrazines.
Applications De Recherche Scientifique
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been extensively studied in various fields of research due to its unique properties. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has also been used as a ligand in coordination chemistry and catalysis. In addition, 1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has been used as a probe in fluorescence spectroscopy and as a sensor for detecting metal ions.
Propriétés
Numéro CAS |
163350-71-8 |
|---|---|
Nom du produit |
1-(1-Amino-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone |
Formule moléculaire |
C6H5F3N2O |
Poids moléculaire |
178.11 g/mol |
Nom IUPAC |
1-(1-aminopyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-2-1-3-11(4)10/h1-3H,10H2 |
Clé InChI |
NYEWPKZSHMRNTO-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1)C(=O)C(F)(F)F)N |
SMILES canonique |
C1=CN(C(=C1)C(=O)C(F)(F)F)N |
Synonymes |
Ethanone, 1-(1-amino-1H-pyrrol-2-yl)-2,2,2-trifluoro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



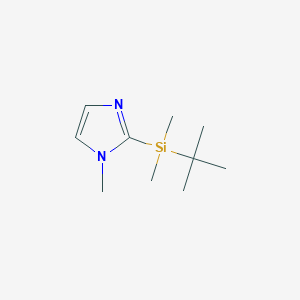

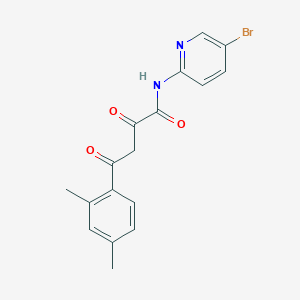
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)
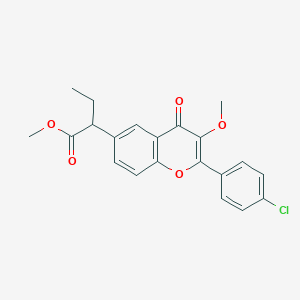
![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
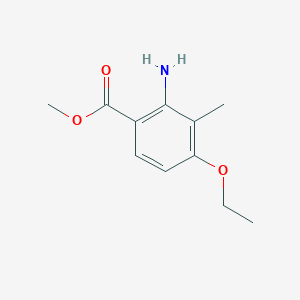
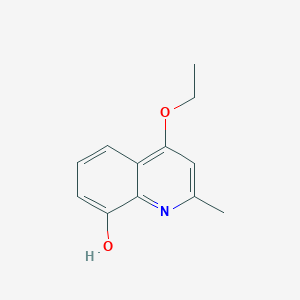
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
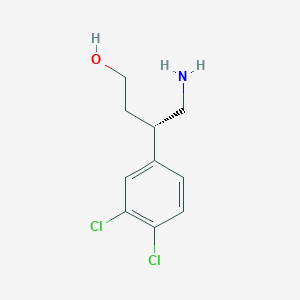
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)

